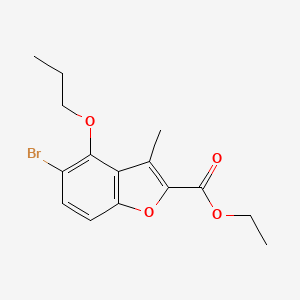
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate typically involves the following steps:
Methylation: The addition of a methyl group at the 3-position.
Propoxylation: The attachment of a propoxy group at the 4-position.
Esterification: The formation of the ethyl ester at the 2-carboxylate position.
These reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce various substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate
- Ethyl 3-methyl-4-propoxybenzofuran-2-carboxylate
- Ethyl 5-bromo-4-propoxybenzofuran-2-carboxylate
Uniqueness
Ethyl 5-bromo-3-methyl-4-propoxybenzofuran-2-carboxylate is unique due to the specific combination of substituents on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C15H17BrO4 |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
ethyl 5-bromo-3-methyl-4-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H17BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
PZQLNFVBFAUVPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC2=C1C(=C(O2)C(=O)OCC)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















